1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane
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Overview
Description
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane is a synthetic organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of diamines with dihaloalkanes under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride.
Addition of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,4-diazepane: Lacks the phenylprop-2-enyl group, resulting in different chemical and biological properties.
4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane:
1-methyl-4-[(Z)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane: Geometric isomer with different spatial arrangement, leading to variations in its chemical behavior and interactions.
Uniqueness
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane is unique due to the specific combination of its substituents and their spatial arrangement
Properties
IUPAC Name |
1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-15(13-16-7-4-3-5-8-16)14-18-10-6-9-17(2)11-12-18/h3-5,7-8,13H,6,9-12,14H2,1-2H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECCTCVUMBVLE-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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